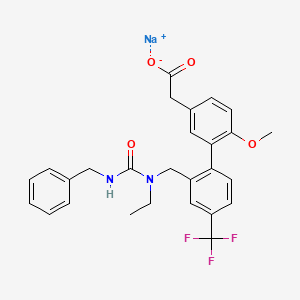

AM-211 sodium

Description

Significance of Prostaglandin (B15479496) D2 (PGD2) and its Receptors in Biological Systems

Prostaglandin D2 (PGD2) is a major lipid mediator derived from arachidonic acid through the action of cyclooxygenase (COX) enzymes and PGD synthase. elsevier.es It exerts its biological effects by binding to two distinct G protein-coupled receptors: the DP1 receptor and the DP2 (CRTH2) receptor. bioscientifica.com These receptors often trigger opposing downstream signaling pathways, leading to a complex and tightly regulated system that influences a wide array of bodily functions.

PGD2 is involved in a multitude of physiological processes. In the central nervous system, it plays a role in regulating sleep, body temperature, and pain perception. frontiersin.orghmdb.ca Peripherally, PGD2 can act as a vasodilator and inhibit platelet aggregation. elsevier.eshmdb.ca

The signaling pathways initiated by PGD2 binding are receptor-dependent. Activation of the DP1 receptor, which is coupled to a Gs protein, leads to an increase in intracellular cyclic AMP (cAMP) levels. bioscientifica.com In contrast, the DP2 (CRTH2) receptor is coupled to a Gi protein, and its activation inhibits cAMP production and induces intracellular calcium mobilization. bioscientifica.com This dual receptor system allows PGD2 to have diverse and sometimes contradictory effects depending on the cellular context and the relative expression of DP1 and DP2 receptors.

The DP2/CRTH2 receptor is prominently expressed on various immune cells, including T helper type 2 (Th2) cells, eosinophils, and basophils. pnas.orgwikipedia.org This expression pattern is central to its role in mediating allergic and inflammatory responses. aai.org Activation of DP2 by PGD2 is a key signal for the chemotaxis, or directed migration, of these immune cells to sites of inflammation. aai.orgwikipedia.org

In the context of allergic reactions, such as asthma and atopic dermatitis, mast cells release large amounts of PGD2 upon activation. aai.orgelsevier.es This PGD2 then acts on DP2 receptors on Th2 cells, eosinophils, and basophils, promoting their recruitment and activation. aai.orgmdpi.com This cascade of events leads to the characteristic features of allergic inflammation, including tissue eosinophilia and the production of type 2 cytokines like IL-4, IL-5, and IL-13. mdpi.comopenaccessjournals.com

Rationale for the Investigation of DP2/CRTH2 Antagonists in Preclinical Research

The central role of the PGD2-DP2/CRTH2 axis in allergic inflammation has made it a significant target for therapeutic intervention. The development of selective DP2/CRTH2 antagonists is a key strategy in preclinical research aimed at mitigating the inflammatory processes underlying allergic diseases.

Preclinical studies using animal models of allergic diseases have provided strong evidence for the therapeutic potential of DP2/CRTH2 antagonists. In mouse models of allergic asthma and atopic dermatitis, the administration of DP2 agonists has been shown to increase eosinophil recruitment and worsen the pathology. aai.org Conversely, DP2 antagonists have demonstrated the ability to attenuate the inflammatory response in animal models of these diseases. life-science-alliance.org For instance, in a rat model of Alzheimer's disease, the DP2 antagonist timapiprant was found to mitigate disease pathology and cognitive deficits. life-science-alliance.org Furthermore, in murine models of cigarette-induced airway inflammation, DP2 antagonists inhibited the recruitment of neutrophils and lymphocytes and reduced airway inflammation. nih.gov These findings underscore the potential of DP2 antagonism as a therapeutic approach for a range of inflammatory conditions.

Despite the progress in understanding the role of DP2 in inflammation, several research gaps remain. The precise mechanisms of DP2 receptor activation and the potential for biased signaling, where a ligand preferentially activates one signaling pathway over another, are areas of active investigation. nih.govnih.gov Recent structural studies have begun to shed light on how different ligands, including the endogenous ligand PGD2 and synthetic antagonists, bind to the receptor and induce distinct conformational changes. nih.gov

Furthermore, the full spectrum of biological processes regulated by the DP2 receptor is still being elucidated. While its role in allergy is well-established, emerging evidence suggests its involvement in other conditions such as inflammatory bowel disease, certain cancers, and neurological disorders. nih.gov A deeper understanding of DP2 ligand biology, including the development of novel and more selective research probes, is crucial for exploring these new frontiers.

Overview of AM-211 Sodium as a Research Probe in DP2 Receptor Studies

This compound is a potent and selective antagonist of the DP2/CRTH2 receptor. nih.govmedchemexpress.com Its high affinity and selectivity for the DP2 receptor across different species, including human, mouse, guinea pig, and rat, make it a valuable tool for preclinical research. medchemexpress.comglpbio.com

In research settings, this compound is used to investigate the specific contributions of the DP2 receptor to various physiological and pathological processes. By blocking the action of PGD2 at the DP2 receptor, researchers can dissect the downstream consequences of this signaling pathway. For example, studies have utilized AM-211 to demonstrate the role of DP2 in eosinophil shape change, a key event in their activation and migration. nih.govresearcher.life The oral bioavailability of AM-211 further enhances its utility in in vivo animal models of allergic inflammation. researchgate.net

The use of this compound as a research probe has contributed significantly to our understanding of the PGD2-DP2/CRTH2 axis and continues to be instrumental in the ongoing exploration of the therapeutic potential of DP2 antagonism.

Interactive Data Table: Potency of AM-211

| Species | IC50 (nM) |

| Human | 4.9 |

| Mouse | 7.8 |

| Guinea Pig | 4.9 |

| Rat | 10.4 |

| IC50 values represent the concentration of AM-211 required to inhibit 50% of the binding of PGD2 to the DP2 receptor. medchemexpress.comglpbio.com |

Structure

3D Structure of Parent

Properties

CAS No. |

1263077-74-2 |

|---|---|

Molecular Formula |

C27H26F3N2NaO4 |

Molecular Weight |

522.5 |

IUPAC Name |

sodium;2-[3-[2-[[benzylcarbamoyl(ethyl)amino]methyl]-4-(trifluoromethyl)phenyl]-4-methoxyphenyl]acetate |

InChI |

InChI=1S/C27H27F3N2O4.Na/c1-3-32(26(35)31-16-18-7-5-4-6-8-18)17-20-15-21(27(28,29)30)10-11-22(20)23-13-19(14-25(33)34)9-12-24(23)36-2;/h4-13,15H,3,14,16-17H2,1-2H3,(H,31,35)(H,33,34);/q;+1/p-1 |

InChI Key |

FMIRMLZTNYEOKX-UHFFFAOYSA-M |

SMILES |

CCN(CC1=C(C=CC(=C1)C(F)(F)F)C2=C(C=CC(=C2)CC(=O)[O-])OC)C(=O)NCC3=CC=CC=C3.[Na+] |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

AM-211 sodium |

Origin of Product |

United States |

Molecular and Cellular Pharmacology of Am 211 Sodium: Mechanistic Insights

Receptor Binding Characteristics and Kinetics

Affinity and Potency for Prostaglandin (B15479496) D2 Receptor 2 (DP2/CRTH2)

AM-211 sodium demonstrates high affinity and potency for the Prostaglandin D2 Receptor 2 (DP2), also known as the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2). medchemexpress.comcaymanchem.com Studies have shown that it potently displaces radiolabeled prostaglandin D2 ([³H]PGD2) from DP2 receptors across different species and preparations. medchemexpress.comcaymanchem.com

The compound exhibits a strong binding affinity for human recombinant DP2 receptors with a reported Ki value of 13 nM. medchemexpress.comcaymanchem.com Its affinity for rat recombinant DP2 receptors is even higher, with a Ki of 3 nM. medchemexpress.comcaymanchem.com Furthermore, when tested on native human DP2 receptors present on Th2 cell membranes, this compound displays a Ki of 4 nM. medchemexpress.comcaymanchem.com

In addition to its binding affinity, the functional potency of this compound has been characterized by its ability to inhibit cellular responses mediated by DP2 activation. It has been shown to inhibit chemotaxis and cytokine production in human Th2 lymphocytes with IC50 values of 28 nM and 19 nM, respectively. caymanchem.com The compound also effectively antagonizes eosinophil shape change induced by PGD2 in both isolated human leukocytes and human whole blood, with pKB values of 7.9 and 7.5, respectively. caymanchem.com

Table 1: Binding Affinity (Ki) of this compound for DP2/CRTH2 Receptors

| Receptor Type | Species | Ki (nM) |

|---|---|---|

| Recombinant DP2 | Human | 13 medchemexpress.comcaymanchem.com |

| Recombinant DP2 | Rat | 3 medchemexpress.comcaymanchem.com |

| Native DP2 (Th2 cells) | Human | 4 medchemexpress.comcaymanchem.com |

Table 2: Functional Potency (IC50) of this compound

| Assay | Cell Type | IC50 (nM) |

|---|---|---|

| Chemotaxis Inhibition | Human Th2 Lymphocytes | 28 caymanchem.com |

Selectivity Profile Against Other Prostanoid Receptors and Related Targets

A key characteristic of this compound is its high selectivity for the DP2 receptor over other prostanoid receptors. caymanchem.com Research indicates that it does not interfere with the ligand binding properties of a range of other prostanoid receptors, including DP1, thromboxane (B8750289) prostanoid (TP) receptor, and prostaglandin E receptors (EP1-4). caymanchem.comnih.gov This selectivity is crucial as it minimizes off-target effects that could arise from interactions with other receptors in the prostanoid family, which mediate a wide variety of physiological functions. nih.govd-nb.info

Investigation of Alternative Reported Targets (e.g., Follicle-Stimulating Hormone Receptor)

Current scientific literature on this compound (OC000459) primarily focuses on its activity as a DP2 receptor antagonist. There is no significant evidence or detailed investigation in the provided search results to suggest that the follicle-stimulating hormone receptor is an alternative target for this compound. One study mentions follicle-stimulating hormone in the context of patient characteristics for a clinical trial of a different drug, not in relation to this compound's mechanism of action. nih.gov

Mechanism of Action at the Molecular Level

Characterization of Antagonistic Activity on DP2/CRTH2

This compound functions as a competitive antagonist at the DP2/CRTH2 receptor. caymanchem.comresearchgate.net This is evidenced by its ability to competitively antagonize eosinophil shape change responses induced by PGD2. caymanchem.com As a competitive antagonist, this compound directly competes with the endogenous ligand, PGD2, for binding to the receptor. caymanchem.comresearchgate.net This action blocks the downstream signaling pathways that are normally activated by PGD2, such as those leading to the migration and activation of Th2 lymphocytes, eosinophils, and basophils. nih.govnih.gov The principal mechanism of action is through blocking eosinophil activation and chemotaxis. nih.gov

Analysis of Receptor-Ligand Interaction Modes (e.g., Orthosteric vs. Allosteric)

Structural biology studies of the DP2/CRTH2 receptor have provided insights into how antagonists like this compound bind. While specific structural data for this compound was not detailed in the provided results, studies of other antagonists like fevipiprant (B1672611) and CAY10471 show they bind within the orthosteric ligand-binding site. nih.govnih.gov This is the same pocket that the natural ligand, PGD2, is presumed to occupy. nih.gov The interaction of these antagonists within this site prevents the receptor from adopting an active conformation, thereby blocking signaling. It is highly probable that this compound, as a competitive antagonist, also binds to this orthosteric site, directly competing with PGD2. caymanchem.comnih.gov There is no indication from the available information that this compound acts as an allosteric modulator.

Downstream Signaling Pathway Modulation by this compound

This compound is a potent and selective antagonist of the Prostaglandin D2 (PGD2) receptor type 2 (DP2), also known as the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2). medchemexpress.comnih.gov Its mechanism of action is centered on blocking the binding of the natural ligand, PGD2, to the DP2 receptor, thereby inhibiting the subsequent intracellular signaling cascades that mediate pro-inflammatory and allergic responses. nih.gov The antagonist activity of AM-211 has been demonstrated across multiple species with high affinity. medchemexpress.comnih.gov

| Species | IC50 for DP2 Receptor |

| Human | 4.9 nM |

| Mouse | 7.8 nM |

| Guinea Pig | 4.9 nM |

| Rat | 10.4 nM |

| This table displays the half-maximal inhibitory concentration (IC50) of this compound for the DP2 receptor in different species, indicating its high potency. Data sourced from MedchemExpress.com. medchemexpress.com |

Prostaglandin D2 (PGD2) is a key lipid mediator released primarily by mast cells during an allergic response. researchgate.net Upon binding to its receptor, DP2, PGD2 initiates a variety of cellular responses that are central to type 2 inflammation. These responses include the chemotaxis (directed migration), activation, and degranulation of several key immune cells, such as eosinophils, basophils, and T helper 2 (Th2) cells. researchgate.netwikipedia.org

This compound, by competitively binding to the DP2 receptor, effectively blocks these PGD2-mediated events. nih.gov This has been demonstrated in functional assays, where AM-211 potently antagonized PGD2-stimulated responses in relevant human cells. nih.gov For instance, it inhibits the PGD2-induced shape change in eosinophils, a key indicator of their activation. nih.govnih.gov By preventing the initial ligand-receptor interaction, this compound effectively halts the downstream cellular activities that contribute to the pathophysiology of allergic inflammatory diseases. nih.gov

The DP2 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gi/o family of G proteins. nih.govnih.gov Activation of the DP2 receptor by PGD2 initiates a signaling cascade that includes:

Inhibition of adenylate cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. nih.govnih.gov

An increase in intracellular calcium concentrations ([Ca2+]i). nih.gov

Activation of the mitogen-activated protein kinase (MAPK) signaling pathway. nih.govnih.gov

This signaling is sensitive to pertussis toxin (PTX), which confirms the involvement of Gi/o proteins. nih.gov These intracellular events collectively orchestrate the cellular responses, such as chemotaxis and mediator release. nih.gov

This compound functions by preventing the initiation of this entire signaling cascade. nih.gov By occupying the PGD2 binding site on the DP2 receptor, it prevents the conformational change required for G-protein activation, thereby maintaining the cell in a quiescent state with respect to this pathway. nih.gov

| Signaling Component | Effect of DP2 Activation by PGD2 | Effect of this compound |

| G-protein Coupling | Activates Gi/o protein | Prevents Gi/o protein activation |

| Adenylate Cyclase | Inhibited | Activity is not inhibited by this pathway |

| Intracellular cAMP | Decreased | Levels are not decreased by this pathway |

| Intracellular Ca2+ | Increased | No increase mediated by this pathway |

| This table summarizes the key events in the DP2 intracellular signaling cascade and illustrates how this compound intervenes to block these processes. nih.govnih.govnih.govnih.gov |

Cellular Effects in In Vitro Systems

The antagonistic action of this compound at the DP2 receptor translates into significant modulatory effects on various immune cells involved in type 2 inflammation, as observed in in vitro studies.

This compound profoundly affects the function of immune cells that express the DP2 receptor. nih.gov

Eosinophils : These are major effector cells in allergic inflammation. This compound potently inhibits PGD2-induced eosinophil activation, as measured by the inhibition of eosinophil shape change. nih.govnih.gov By blocking the DP2 receptor, it also prevents eosinophil migration and the synthesis and release of lipid mediators like leukotriene C4. nih.govopenaccessjournals.com

Th2 cells : These T helper cells orchestrate type 2 immune responses. The DP2 receptor is expressed on Th2 cells, and its activation by PGD2 promotes their chemotaxis and the release of signature cytokines such as Interleukin-4 (IL-4), Interleukin-5 (IL-5), and Interleukin-13 (IL-13). researchgate.netwikipedia.orgopenaccessjournals.com DP2 antagonism by compounds like AM-211 is shown to inhibit this cytokine release. openaccessjournals.com

Tc2 cells : The DP2 receptor is also expressed on cytotoxic CD8+ T cells, and PGD2 can stimulate their chemotaxis. wikipedia.org Therefore, this compound is expected to inhibit the migration of these cells toward a PGD2 gradient.

Innate Lymphoid Cells Type 2 (ILC2s) : ILC2s are potent sources of type 2 cytokines. They express the DP2 receptor, and its stimulation by PGD2 enhances their production of IL-5 and IL-13. researchgate.netmdpi.comnih.gov PGD2 also acts synergistically with other alarmins like IL-25 and IL-33 to amplify ILC2 cytokine responses. openaccessjournals.comnih.gov this compound, by blocking the DP2 receptor, would prevent this activation and amplification, thereby reducing a key source of innate allergic inflammation. openaccessjournals.com

| Cell Type | PGD2-Mediated Function (via DP2) | Effect of this compound |

| Eosinophils | Activation, shape change, chemotaxis, mediator release. nih.govnih.gov | Inhibition of activation and migration. nih.govnih.gov |

| Th2 Cells | Chemotaxis, release of IL-4, IL-5, IL-13. wikipedia.orgopenaccessjournals.com | Inhibition of cytokine release and migration. wikipedia.orgopenaccessjournals.com |

| Tc2 Cells | Chemotaxis. wikipedia.org | Inhibition of migration. wikipedia.org |

| ILC2s | Activation, chemotaxis, release of IL-5, IL-13. researchgate.netnih.gov | Inhibition of activation and cytokine release. researchgate.netopenaccessjournals.com |

| This table outlines the impact of this compound on the function of key immune cells involved in allergic inflammation. nih.govresearchgate.netwikipedia.orgnih.govopenaccessjournals.comnih.gov |

By inhibiting the activation and function of key immune cells, this compound consequently reduces the release of a broad spectrum of cellular inflammatory mediators that perpetuate the allergic cascade. researchgate.netopenaccessjournals.com The primary effect is the suppression of type 2 cytokines, including IL-4, IL-5, and IL-13, which are produced by both Th2 cells and ILC2s. openaccessjournals.com These cytokines are responsible for many features of allergic disease, including eosinophil survival and activation (IL-5), and mucus production (IL-13). researchgate.netall-imm.com

While specific transcriptomic and proteomic studies focused solely on this compound-treated cells are not widely available in published literature, the effects can be inferred from its well-defined mechanism of action as a DP2 antagonist. nih.gov Such analyses are powerful tools for understanding the global changes in gene and protein expression following drug treatment. nih.govnih.govwur.nl

Predicted Transcriptomic Changes : A transcriptomic analysis (e.g., using RNA-sequencing) of immune cells like eosinophils or Th2 cells treated with this compound in the presence of a PGD2 stimulus would be expected to show significant downregulation of genes associated with type 2 inflammation. This would likely include the genes encoding for:

Pro-inflammatory cytokines (e.g., IL4, IL5, IL13). openaccessjournals.com

Chemokines and their receptors involved in leukocyte trafficking.

Enzymes involved in the synthesis of other inflammatory mediators.

Cell surface molecules associated with cell activation and adhesion.

Predicted Proteomic Changes : Correspondingly, proteomic analysis (e.g., using mass spectrometry) would be expected to confirm these changes at the protein level. mdpi.com A quantitative comparison of the proteome of AM-211-treated versus untreated cells would likely reveal a decreased abundance of secreted cytokines and chemokines. openaccessjournals.com Furthermore, intracellular proteins involved in the downstream signaling of the DP2 receptor and those involved in cellular processes like degranulation and migration would also be expected to show reduced expression or activation status. mdpi.com

Preclinical Pharmacological Investigation of Am 211 Sodium Activity

Pharmacodynamic Profiling in Preclinical Models

Quantitative Assessment of Receptor Occupancy in Animal Tissues

AM-211 demonstrates high affinity for the DP2 receptor across multiple species, a critical attribute for its function as an antagonist. The potency of AM-211 has been quantified through its half-maximal inhibitory concentration (IC50) in radioligand binding assays. These assays measure the ability of the compound to displace radiolabeled PGD2 from the DP2 receptor. In standard assay conditions, AM-211 shows IC50 values in the low nanomolar range for human, mouse, guinea pig, and rat DP2 receptors. medchemexpress.commedchemexpress.com When tested in the presence of 0.2% serum albumin, which more closely mimics physiological conditions, the IC50 values for inhibiting radiolabeled PGD2 binding remained in the nanomolar range, indicating robust binding affinity. medchemexpress.com

| Species | IC50 (nM) | IC50 (nM) with 0.2% Serum Albumin |

|---|---|---|

| Human | 4.9 | 12.2 |

| Mouse | 7.8 | 20.1 |

| Guinea Pig | 4.9 | 22.9 |

| Rat | 10.4 | 34.2 |

Data sourced from MedChemExpress. medchemexpress.commedchemexpress.com

The antagonist activity of AM-211 at the DP2 receptor was further substantiated by its ability to inhibit PGD2-stimulated guanosine (B1672433) 5'-O-[γ-thio]triphosphate (GTPγS) binding to membranes expressing the human DP2 receptor. This demonstrates that AM-211 effectively blocks the initial signal transduction step following receptor activation.

Biomarker Identification and Validation in Preclinical Contexts

In preclinical studies, the activity of AM-211 has been linked to the modulation of specific biomarkers associated with allergic inflammation. One key pharmacodynamic biomarker is the level of circulating leukocytes. In a guinea pig model, AM-211 dose-dependently inhibited the increase in peripheral blood leukocytes induced by 13,14-dihydro-15-keto-PGD2, a stable PGD2 metabolite.

Eosinophils are critical effector cells in allergic inflammation, and their recruitment to inflamed tissues is a hallmark of diseases like asthma and allergic rhinitis. ersnet.org The reduction of eosinophil counts serves as a significant biomarker for the efficacy of anti-allergic therapies. In animal models of allergic inflammation, DP2 receptor antagonists like AM-211 have been shown to decrease the recruitment of eosinophils. researchgate.net Specifically, AM-211 reduced antigen-induced airway eosinophilia in guinea pigs. researchgate.net The measurement of pro-inflammatory cytokines associated with a Type 2 helper T cell (Th2) response, such as Interleukin-4 (IL-4), Interleukin-5 (IL-5), and Interleukin-13 (IL-13), also serves as a crucial biomarker endpoint. spandidos-publications.commdpi.com Blockade of the DP2 receptor is known to arrest the production of these Th2 cytokines in animal models. researchgate.net

Cellular and Molecular Endpoints in Preclinical Studies

The cellular and molecular effects of AM-211 have been demonstrated in assays using relevant human inflammatory cells. The antagonist activity of AM-211 was confirmed through its ability to potently inhibit PGD2-stimulated functional responses in human cells within a physiologically relevant environment.

Key cellular endpoints include:

Basophil Activation: In a human basophil activation assay, AM-211 effectively antagonized the activation induced by PGD2. Basophils play a role in initiating and perpetuating allergic responses, in part through the release of histamine (B1213489) and cytokines. mdpi.comfrontiersin.org

Eosinophil Shape Change: AM-211 was shown to be a potent antagonist in a whole-blood assay measuring the PGD2-stimulated shape change of eosinophils. Eosinophil shape change is an early step in their activation and migration to inflammatory sites.

At a molecular level, the primary endpoint confirming AM-211's mechanism is the inhibition of GTPγS binding to human DP2-expressing membranes upon PGD2 stimulation. This demonstrates direct antagonism at the G protein-coupling stage, preventing the downstream signaling cascades that lead to cellular activation and inflammation.

In Vivo Activity in Mechanistic Animal Models of Allergic Inflammation

Evaluation in Models of Allergic Airway Inflammation (e.g., asthma, allergic rhinitis)

The in vivo efficacy of AM-211 has been evaluated in established animal models that mimic key features of human allergic airway diseases.

Allergic Rhinitis: In a mouse model of allergic rhinitis sensitized with ovalbumin (OVA), AM-211 demonstrated significant activity. medchemexpress.commedchemexpress.com Oral administration of the compound resulted in a marked decrease in the number of sneezes following an intranasal OVA challenge. medchemexpress.comresearchgate.net This model involves sensitizing mice with OVA and then challenging them intranasally to elicit allergic symptoms, providing a relevant system for evaluating potential therapeutics. researchgate.net

| Model | Endpoint Measured | Observation | Reference |

|---|---|---|---|

| OVA-sensitized and challenged mice | Number of sneezes in an 8-minute period post-challenge | Significant decrease in the number of sneezes in the AM-211 treated group compared to the vehicle control group. | medchemexpress.comresearchgate.net |

Asthma: The potential of AM-211 in the context of asthma has been assessed in a guinea pig model of allergic airway inflammation. In this model, AM-211 was shown to decrease antigen-induced pulmonary inflammation. medchemexpress.com A key finding was the reduction of airway eosinophilia, the accumulation of eosinophils in the airways, which is a central feature of allergic asthma. researchgate.net The ability of DP2 antagonists to reduce eosinophilic airway inflammation in various asthma models is well-documented. researchgate.net

Assessment of Anti-Inflammatory and Immunomodulatory Effects

The anti-inflammatory and immunomodulatory effects of AM-211 are a direct consequence of its antagonism of the DP2 receptor. The DP2 receptor is preferentially expressed on cells of the innate and adaptive immune systems that drive allergic inflammation, including Th2 cells, eosinophils, and basophils. researchgate.net

Anti-Inflammatory Effects: The primary anti-inflammatory effect of AM-211 observed in preclinical models is the inhibition of inflammatory cell recruitment. It has been shown to decrease antigen-induced pulmonary inflammation in guinea pigs and reduce the influx of eosinophils into the airways. medchemexpress.comresearchgate.net Furthermore, it dose-dependently inhibits the increase of peripheral blood leukocytes in guinea pigs, demonstrating a systemic anti-inflammatory potential.

Dose-Response Relationships and Efficacy in Animal Studies

Preclinical evaluation of AM-211 sodium has demonstrated its efficacy in multiple animal models of allergic inflammation. The compound's activity is linked to its potent and selective antagonism of the prostaglandin (B15479496) D2 (PGD2) receptor type 2 (DP2).

In a guinea pig model, AM-211 demonstrated a dose-dependent inhibition of leukocytosis (an increase in white blood cells) induced by 13,14-dihydro-15-keto-PGD2 (DK-PGD2), a stable PGD2 metabolite. nih.gov When administered orally, AM-211 showed ED50 values (the dose required to produce 50% of the maximum effect) of 11 mg/kg and 63 mg/kg at 2 hours and 18.5 hours post-challenge, respectively, in sensitized guinea pigs. mdpi.com This indicates a durable pharmacodynamic effect. nih.govmdpi.com

Furthermore, AM-211 has shown efficacy in a murine smoke model of Chronic Obstructive Pulmonary Disease (COPD) at doses of 10 and 50 mg/kg. mdpi.com It was also effective in a mouse model of allergic rhinitis, where it significantly reduced the infiltration of eosinophils into nasal passages. nih.gov In an ovalbumin-induced lung inflammation model in guinea pigs, AM-211 also proved to be effective. nih.gov These findings from various animal models support the potential of AM-211 in treating T helper 2 (Th2)-driven allergic inflammatory diseases. nih.gov

Efficacy of AM-211 in Preclinical Animal Models

| Animal Model | Effect Measured | Effective Dose / ED50 | Source(s) |

|---|---|---|---|

| Sensitized Guinea Pig | Inhibition of DK-PGD2-induced leukocytosis | ED50: 11 mg/kg (at 2h) | nih.govmdpi.com |

| Sensitized Guinea Pig | Inhibition of DK-PGD2-induced leukocytosis | ED50: 63 mg/kg (at 18.5h) | mdpi.com |

| Murine Smoke Model (COPD) | Not specified | 10 and 50 mg/kg | mdpi.com |

| Mouse Model (Allergic Rhinitis) | Reduction of eosinophil infiltration | Not specified | nih.gov |

Pharmacokinetic Properties in Preclinical Species

The study of pharmacokinetics—what the body does to a drug—is a cornerstone of preclinical development, encompassing absorption, distribution, metabolism, and excretion (ADME). researchgate.net These studies in animal species are critical for predicting the pharmacokinetic profile in humans and for establishing a safe and effective dosing regimen for clinical trials. nih.govnih.gov

Absorption and Distribution Characteristics in Animal Models

Pharmacokinetic studies have been conducted for AM-211 in several preclinical species, including rats and dogs. nih.gov

Absorption: AM-211 exhibits good oral bioavailability in both rats and dogs, a key characteristic for an orally administered drug. nih.gov This suggests that the compound is effectively absorbed from the gastrointestinal tract into the systemic circulation in these species. nih.gov Detailed pharmacokinetic analyses have established parameters following both oral and intravenous administration in these animal models. researchgate.net

Distribution: Following absorption, a drug distributes into various tissues throughout the body. While specific tissue distribution studies for AM-211 are not detailed in the reviewed literature, such studies are crucial for understanding a drug's potential sites of action and accumulation. nih.gov For systemically acting drugs, distribution to the target organ is necessary for efficacy, while distribution to other tissues can be associated with off-target effects. walshmedicalmedia.com In typical distribution studies, drug concentrations are measured in tissues such as the liver, kidney, lung, heart, and brain at various time points after administration. nih.gov

Metabolic Pathways and Metabolite Identification in Preclinical Species

Drug metabolism is the process by which the body chemically modifies a drug, primarily in the liver. This process is essential for detoxification and elimination. medcraveonline.com Understanding the metabolic fate of a new chemical entity is a regulatory requirement to ensure the safety of human metabolites. medcraveonline.comsgs.com

Metabolic studies conducted in rats and dogs have led to the identification of eight metabolites of AM-211. mdpi.com Comparing metabolite profiles across preclinical species and humans is a critical step in drug development. medcraveonline.com This practice, often referred to as "Metabolite in Safety Testing" (MIST), ensures that metabolites to which humans will be exposed have been adequately tested for safety in at least one of the toxicology species. sgs.com The identification of metabolites is typically performed using high-resolution mass spectrometry to elucidate the structural changes from the parent drug. medcraveonline.com

Excretion Routes in Animal Studies

Excretion is the final step in clearing a drug and its metabolites from the body. The primary routes of excretion are through urine (renal excretion) and feces (biliary excretion). researchgate.net

Specific mass balance studies detailing the quantitative excretion routes for AM-211 in preclinical species were not available in the reviewed materials. However, such studies are a standard part of the preclinical data package for new drugs. researchgate.net These studies typically use a radiolabeled version of the drug to track the total administered dose and determine the percentage recovered in urine and feces over time. researchgate.netsgs.com For example, a complete study in rats might show that a certain percentage of the drug is excreted in urine and another portion in feces within a 96-hour period. nih.gov This information is vital for understanding the drug's clearance mechanisms and for assessing the potential for drug accumulation. researchgate.net

Structure Activity Relationship Sar and Molecular Design Approaches for Am 211 Sodium and Analogs

Identification of Key Pharmacophoric Features for DP2 Antagonism

The journey to identify potent DP2 antagonists like AM-211 sodium begins with the elucidation of a pharmacophore model. This model represents the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to the receptor and elicit an antagonistic response. For the biphenylacetic acid series, from which this compound originates, several key pharmacophoric features have been identified as crucial for high-affinity binding to the DP2 receptor.

A general pharmacophore model for this class of antagonists typically includes:

An acidic group: The carboxylic acid moiety is a common feature among many DP2 antagonists and is believed to mimic the carboxylate of the endogenous ligand, prostaglandin (B15479496) D2 (PGD2). This group often forms a critical ionic interaction with a positively charged residue within the receptor's binding pocket.

A central hydrophobic core: The biphenyl (B1667301) scaffold of this compound serves as a rigid and extended hydrophobic core. This feature is essential for occupying a large hydrophobic cavity within the transmembrane helices of the DP2 receptor, contributing significantly to the binding affinity through van der Waals interactions.

A hydrogen bond acceptor/donor region: The urea (B33335) moiety in this compound provides both hydrogen bond donor and acceptor capabilities. These interactions with specific amino acid residues in the binding site are critical for orienting the molecule correctly and enhancing its affinity.

Additional hydrophobic and/or aromatic features: The benzyl (B1604629) and trifluoromethylphenyl groups attached to the urea and biphenyl core, respectively, provide further hydrophobic and aromatic interactions. These groups explore additional sub-pockets within the receptor, fine-tuning the molecule's potency and selectivity.

The spatial arrangement of these features is paramount. The distance and relative orientation between the acidic group, the hydrophobic core, and the hydrogen bonding region are critical determinants of a molecule's ability to effectively antagonize the DP2 receptor.

Impact of Structural Modifications on Receptor Affinity and Selectivity

Once a lead compound like a biphenylacetic acid is identified, a systematic exploration of its structure through chemical synthesis and biological evaluation is undertaken to understand the impact of various modifications on receptor affinity and selectivity.

Analysis of Substituent Effects on Biological Activity

The potency and selectivity of this compound analogs are highly sensitive to the nature and position of substituents on the biphenyl scaffold and its appended groups. While specific, comprehensive public data on a wide array of this compound analogs is limited, general principles of SAR for this class of compounds can be inferred from the broader literature on DP2 antagonists.

| Modification Area | Substituent Type | General Impact on Activity | Plausible Rationale |

| Biphenyl Ring A (with acetic acid) | Methoxy (B1213986) group | Often enhances potency | May improve pharmacokinetic properties or provide favorable interactions within a specific sub-pocket. |

| Biphenyl Ring B | Trifluoromethyl group | Generally increases potency | Enhances hydrophobic interactions and can influence electronic properties. |

| Urea Linker | Alkyl and benzyl groups | Size and nature are critical | These groups occupy specific hydrophobic pockets; modifications can significantly alter binding affinity. |

| Acetic Acid Moiety | Esterification or amidation | Typically abolishes or greatly reduces activity | Highlights the critical role of the free carboxylic acid for ionic interactions with the receptor. |

This table represents generalized SAR trends for biphenylacetic acid-based DP2 antagonists based on medicinal chemistry principles, as specific data for a full series of AM-211 analogs is not publicly available.

Conformational Analysis and its Correlation with Activity

Computational studies and, where available, X-ray crystallography of ligand-receptor complexes, can reveal the bioactive conformation. It is understood that a non-planar (twisted) conformation of the biphenyl system is generally preferred for high-affinity binding. This twisted arrangement allows the substituents on both rings to project into different regions of the binding site, maximizing favorable interactions. Analogs that are conformationally constrained to a planar or excessively twisted geometry often exhibit reduced activity, underscoring the importance of achieving the correct three-dimensional orientation within the receptor.

Computational Chemistry and Molecular Modeling in SAR Studies

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery, providing profound insights into the molecular basis of ligand-receptor interactions and guiding the rational design of new and improved therapeutic agents.

Ligand-Based and Structure-Based Drug Design Methodologies

Both ligand-based and structure-based drug design methodologies have likely played a significant role in the development of this compound.

Ligand-Based Drug Design: In the absence of a high-resolution crystal structure of the DP2 receptor, initial drug design efforts often rely on ligand-based approaches. By analyzing a set of known active and inactive molecules, a pharmacophore model can be developed. This model can then be used to virtually screen large compound libraries to identify novel scaffolds with the desired features for DP2 antagonism. Quantitative Structure-Activity Relationship (QSAR) studies, which correlate the physicochemical properties of molecules with their biological activities, can also be employed to predict the potency of new analogs.

Structure-Based Drug Design: With the increasing availability of GPCR crystal structures, including those for related prostanoid receptors, homology modeling can be used to generate a three-dimensional model of the DP2 receptor. This model can then be used for structure-based drug design. This approach allows for the visualization of the binding pocket and provides a basis for designing molecules that have a high degree of complementarity in terms of shape and chemical properties.

Molecular Docking and Molecular Dynamics Simulations of this compound-DP2 Interactions

Molecular Docking: This computational technique predicts the preferred orientation of a ligand when bound to a receptor. Docking studies of this compound into a model of the DP2 receptor can reveal the key interactions that stabilize the ligand-receptor complex. For instance, these simulations can confirm the ionic interaction between the carboxylate of this compound and a basic residue (e.g., arginine or lysine) in the receptor. They can also highlight the specific hydrophobic and hydrogen-bonding interactions between the various moieties of this compound and the amino acid residues lining the binding pocket.

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-receptor complex over time, offering insights into the stability of the binding mode and the conformational changes that may occur upon ligand binding. By simulating the movement of atoms in the complex, researchers can assess the flexibility of both the ligand and the receptor, and identify key residues that are consistently involved in the interaction. These simulations can also be used to calculate the binding free energy, providing a theoretical estimation of the ligand's affinity for the receptor. While specific MD simulation results for this compound are not widely published, such studies are a standard and powerful tool in the optimization of drug candidates.

Quantitative Structure-Activity Relationship (QSAR) Modeling for DP2 Antagonists

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For DP2 receptor antagonists, QSAR studies are instrumental in understanding the key molecular features that govern their potency and in guiding the design of new, more effective molecules. While specific QSAR models exclusively developed for AM-221 sodium have not been detailed in publicly available literature, the principles can be applied based on the broader class of biphenylacetic acid and indole-based DP2 antagonists.

A typical 3D-QSAR study, such as Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA), involves the following steps:

Dataset Selection: A series of structurally related DP2 antagonists with a range of biological activities (e.g., IC50 or Ki values) is chosen.

Molecular Modeling and Alignment: The 3D structures of the molecules are generated and aligned based on a common scaffold or a pharmacophore model. This alignment is a critical step, as it determines how the molecular fields are compared.

Calculation of Molecular Descriptors: For each molecule, various physicochemical properties or fields are calculated.

CoMFA calculates steric and electrostatic fields around the molecules.

CoMSIA calculates additional fields, including hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields.

Statistical Analysis: Partial Least Squares (PLS) regression is commonly used to correlate the variations in the calculated fields with the variations in biological activity. This generates a QSAR model that can be visualized using contour maps.

Model Validation: The predictive power of the QSAR model is assessed using statistical methods such as cross-validation (leave-one-out or leave-group-out) and by predicting the activity of an external test set of compounds not used in model generation.

For a series of biphenylacetic acid DP2 antagonists, a hypothetical QSAR model might reveal the following insights, often represented by color-coded contour maps:

Steric Fields (CoMFA/CoMSIA):

Green Contours: Indicate regions where bulky substituents are favored, suggesting that increasing steric bulk in these areas enhances antagonist activity. For instance, around the biphenyl core, specific pockets may accommodate larger groups, leading to improved receptor binding.

Yellow Contours: Highlight areas where steric bulk is detrimental to activity. This could be due to steric clashes with amino acid residues in the receptor's binding pocket.

Electrostatic Fields (CoMFA/CoMSIA):

Blue Contours: Represent regions where electropositive groups increase activity. This suggests the presence of a negatively charged amino acid residue in the receptor that can form a favorable electrostatic interaction.

Red Contours: Indicate regions where electronegative groups are preferred, pointing to the proximity of a positively charged or hydrogen bond donor residue in the binding site. The carboxylic acid moiety, common in many DP2 antagonists, is a key feature that interacts with such regions.

Hydrophobic Fields (CoMSIA):

Yellow/Orange Contours: Show areas where hydrophobic groups enhance activity, indicating the presence of a hydrophobic pocket in the receptor. The biphenyl scaffold itself likely interacts with such a region.

White/Gray Contours: Indicate regions where hydrophilic groups are favored.

Hydrogen Bond Donor and Acceptor Fields (CoMSIA):

Cyan Contours: Suggest that placing a hydrogen bond donor in this region is beneficial for activity.

Purple Contours: Indicate that a hydrogen bond acceptor is favored in this area. The urea linkage in this compound, for example, contains both hydrogen bond donor and acceptor functionalities that are likely critical for its interaction with the DP2 receptor.

While a specific QSAR model for this compound is not available, studies on other G-protein coupled receptor antagonists have demonstrated the utility of this approach. For instance, 3D-QSAR models for mGluR2 antagonists have yielded high predictability (Q² up to 0.513, R²pred up to 0.876), providing clear guidance for structural modifications. mdpi.com Similarly, QSAR studies on biphenyl derivatives targeting other proteins have shown the importance of steric and electronic parameters for biological activity. frontiersin.org

The application of such models to DP2 antagonists like this compound would enable the rational design of novel analogs with potentially improved potency and selectivity by providing a 3D visualization of the structure-activity relationship.

Synthetic Strategies for Analogs Focused on SAR Elucidation

Design and Synthesis of Chemically Modified Analogs for Activity Profiling

The systematic chemical modification of a lead compound like this compound is fundamental to understanding its structure-activity relationship (SAR) and for optimizing its pharmacological profile. The synthesis of analogs allows for the probing of different regions of the molecule to identify key interactions with the DP2 receptor. The general structure of this compound can be divided into several key regions for modification: the biphenyl core, the acetic acid moiety, and the ureidomethyl side chain.

General Synthetic Approach:

The synthesis of biphenylacetic acid analogs typically involves a Suzuki coupling reaction to construct the central biphenyl scaffold. A suitably substituted phenylboronic acid can be coupled with a phenyl halide carrying the acetic acid ester precursor. Subsequent modifications of the side chains, followed by ester hydrolysis, would yield the final compounds.

Modifications of the Biphenyl Core:

The substitution pattern on the two phenyl rings of the biphenyl core is crucial for activity. Analogs can be synthesized with various substituents at different positions to explore the impact on potency and selectivity.

Table 1: SAR of Biphenyl Core Modifications in a Representative Biphenylacetic Acid Series

| Compound | R1 | R2 | R3 | DP2 Binding IC50 (nM) |

|---|---|---|---|---|

| Analog A | H | H | H | >1000 |

| Analog B | 6-OCH3 | 4'-CF3 | H | 15 |

| Analog C | 6-Cl | 4'-CF3 | H | 25 |

| Analog D | 6-OCH3 | 3'-CF3 | H | 50 |

| Analog E | 6-OCH3 | 4'-Cl | H | 40 |

Data is illustrative and based on general SAR principles for this class of compounds.

The data suggests that a methoxy group at the 6-position and a trifluoromethyl group at the 4'-position are beneficial for high affinity, as seen in this compound. Moving or replacing these groups generally leads to a decrease in potency.

Modifications of the Acetic Acid Moiety:

The carboxylic acid group is a common feature in many DP2 antagonists and is believed to mimic the carboxylic acid of the natural ligand, prostaglandin D2. Its role can be investigated by synthesizing analogs where it is replaced by other acidic groups or moved to a different position.

Modifications of the Ureidomethyl Side Chain:

This portion of the molecule is critical for interacting with the receptor. Systematic modifications can provide detailed information about the size, electronics, and hydrogen bonding requirements of this sub-pocket.

Table 2: SAR of the Ureidomethyl Side Chain in Biphenylacetic Acid Analogs

| Compound | R4 (Urea Substituent) | R5 (Urea Substituent) | DP2 Binding IC50 (nM) |

|---|---|---|---|

| Analog G | Ethyl | Benzyl | 10 |

| Analog H | Methyl | Benzyl | 20 |

| Analog I | Ethyl | Phenyl | 35 |

| Analog J | Ethyl | 4-Cl-Benzyl | 12 |

| Analog K | H | Benzyl | >500 |

Data is illustrative and based on general SAR principles for this class of compounds.

These hypothetical data illustrate that the N-ethyl and N-benzyl substitutions on the urea are important for potent activity. Replacing the benzyl group with a simple phenyl or an aliphatic cyclohexyl group reduces affinity. The presence of both substituents is critical, as indicated by the significant loss of activity in the N-unsubstituted analog (Analog K).

Exploration of Isosteric Replacements and Bioisosteric Modifications

Isosteric and bioisosteric replacements are a key strategy in medicinal chemistry to fine-tune the physicochemical and pharmacological properties of a lead compound without significantly altering its binding mode. This involves replacing a functional group with another that has similar steric and electronic properties.

Bioisosteric Replacement of the Carboxylic Acid:

The carboxylic acid is a strong acidic group and can lead to poor pharmacokinetic properties. Replacing it with other acidic bioisosteres can improve oral bioavailability and metabolic stability.

Potential Bioisosteres for Carboxylic Acid:

Tetrazole

Acylsulfonamide

Hydroxamic acid

Isosteric and Bioisosteric Modifications of the Urea Linker:

The urea moiety in this compound is a key hydrogen bonding element. However, ureas can sometimes have liabilities such as poor solubility or metabolic instability. Replacing the urea with other groups that can maintain the crucial hydrogen bonding interactions is a valuable strategy.

Table 3: Bioisosteric Replacements for the Urea Linker

| Linker | Potential Advantages |

|---|---|

| Thiourea | Similar geometry and hydrogen bonding capabilities. |

| Cyanoguanidine | Can act as a urea bioisostere with potentially improved permeability. nih.gov |

Bioisosteric Replacement of the Biphenyl Core:

The biphenyl core serves as a scaffold to position the other functional groups correctly. However, it can be associated with metabolic liabilities (e.g., hydroxylation) and potential for atropisomerism. Replacing one of the phenyl rings with a heterocycle can address these issues and explore new interactions with the receptor.

Table 4: Heterocyclic Bioisosteres for the Phenyl Rings of the Biphenyl Core

| Heterocycle | Rationale for Replacement |

|---|---|

| Pyridine | Introduces a nitrogen atom, which can alter solubility and act as a hydrogen bond acceptor. |

| Thiophene | A 5-membered aromatic ring that can mimic the steric profile of a phenyl ring. |

| Pyrazole | Can introduce additional hydrogen bond donor/acceptor capabilities. |

Through the synthesis and evaluation of such analogs, a detailed understanding of the SAR for this series of DP2 antagonists can be built. This knowledge is crucial for the design of new compounds with optimized potency, selectivity, and pharmacokinetic properties.

Advanced Analytical and Methodological Approaches in Am 211 Sodium Research

Bioanalytical Techniques for Precise Quantification in Biological Matrices

The quantification of a drug candidate like AM-211 sodium in complex biological samples is fundamental to understanding its pharmacokinetics.

Development and Validation of LC-MS/MS Methods for Preclinical Samples

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) stands as the gold standard for the bioanalysis of small-molecule drugs in preclinical research due to its high sensitivity, selectivity, and speed. For a compound like this compound, a typical LC-MS/MS method would be developed and validated for various biological matrices such as plasma, urine, and tissue homogenates from animal models.

The development process involves optimizing several key parameters:

Sample Preparation: Techniques like protein precipitation, liquid-liquid extraction, or solid-phase extraction (SPE) are used to remove interfering substances from the biological matrix. For prostaglandins (B1171923) and their analogs, SPE is a common and effective method. researchgate.net

Chromatographic Separation: A reversed-phase high-performance liquid chromatography (HPLC) column (e.g., C18) is typically used to separate the analyte from endogenous matrix components. researchgate.net A gradient elution with a mobile phase consisting of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous solution with a modifier (like formic acid) is common. researchgate.net

Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is employed for quantification. This involves selecting a specific precursor ion (the molecular ion of AM-211) and a specific product ion generated through collision-induced dissociation. This high specificity ensures accurate measurement even at low concentrations.

Validation of the method is performed according to regulatory guidelines, assessing linearity, accuracy, precision, selectivity, recovery, and stability of the analyte under various conditions. While specific LC-MS/MS parameters for this compound are not publicly detailed, the methods used for other prostanoids, such as PGD2 and PGE2, provide a template for the likely approach. nih.gov For instance, a study on quantifying prostaglandins in rat hippocampal tissue demonstrated the successful separation and detection of multiple prostanoids using LC-MS/MS, a technique directly applicable to this compound research. nih.gov

Table 1: Illustrative Parameters for a Hypothetical LC-MS/MS Method for this compound

| Parameter | Example Specification |

| Instrument | Triple Quadrupole Mass Spectrometer with ESI Source |

| Column | C18 reversed-phase (e.g., 150mm x 2.1mm, 5µm) researchgate.net |

| Mobile Phase | A: Water with 0.1% Formic Acid; B: Acetonitrile with 0.1% Formic Acid |

| Flow Rate | 0.5 mL/min |

| Ionization Mode | Negative or Positive Electrospray Ionization (ESI) |

| Detection | Multiple Reaction Monitoring (MRM) |

| Sample Prep | Solid-Phase Extraction (SPE) or Protein Precipitation |

Application of Advanced Chromatographic and Spectroscopic Techniques

Beyond standard LC-MS/MS, other advanced techniques may be employed. High-resolution mass spectrometry (HRMS), such as Orbitrap or time-of-flight (TOF) systems, can be used for metabolite identification. tandfonline.com These instruments provide highly accurate mass measurements, enabling the elucidation of the structures of metabolites formed in preclinical species. tandfonline.com This is crucial for understanding the drug's metabolic fate. Patent documents for an analog of AM-211 mention the identification of multiple metabolites in rats and dogs, a process that would rely heavily on such advanced spectroscopic techniques. researchgate.net

Biophysical Characterization of Ligand-Receptor Interactions

Understanding the direct physical interaction between this compound and the DP2 receptor is critical for confirming its mechanism of action and for structure-based drug design.

Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC)

SPR and ITC are powerful, label-free biophysical techniques used to provide quantitative data on binding affinity, kinetics, and thermodynamics. nicoyalife.com

Surface Plasmon Resonance (SPR): This technique measures the binding of an analyte (e.g., AM-211) in solution to a ligand (e.g., purified DP2 receptor) immobilized on a sensor surface. nicoyalife.com The binding event causes a change in the refractive index at the surface, which is detected in real-time. SPR provides kinetic data, including the association rate (k_on) and dissociation rate (k_off), from which the equilibrium dissociation constant (K_D) can be calculated. This technique is invaluable for screening compounds and for detailed characterization of lead candidates. unina.it

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event. nih.gov In a typical experiment, a solution of the ligand (AM-211) is titrated into a solution containing the macromolecule (DP2 receptor). nih.gov The resulting heat changes are measured to determine the binding affinity (K_D), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction. nih.gov This provides a complete thermodynamic profile of the binding event, offering deep insights into the forces driving the interaction.

Table 2: Representative Data Obtained from Biophysical Assays for a DP2 Antagonist

| Technique | Parameter Measured | Illustrative Value |

| SPR | k_on (Association Rate) | 1 x 10^5 M⁻¹s⁻¹ |

| k_off (Dissociation Rate) | 1 x 10⁻³ s⁻¹ | |

| K_D (Dissociation Constant) | 10 nM | |

| ITC | K_D (Dissociation Constant) | 15 nM |

| Stoichiometry (n) | 1.1 | |

| Enthalpy (ΔH) | -8.5 kcal/mol | |

| Entropy (ΔS) | +5.0 cal/mol·K |

Nuclear Magnetic Resonance (NMR) and X-ray Crystallography of DP2-Ligand Complexes

These atomic-resolution structural biology techniques provide the most detailed picture of how a ligand binds to its receptor.

X-ray Crystallography: This technique can reveal the three-dimensional structure of the DP2 receptor with AM-211 bound in its active site. Recently, the crystal structure of the human DP2 (CRTH2) receptor bound to a PGD2 derivative was determined, providing crucial insights into how lipids bind. nih.gov Similarly, structures of the receptor bound to antagonists have been solved. nih.gov Obtaining such a co-crystal structure for an AM-211-DP2 complex would reveal the specific amino acid residues involved in binding, the conformation of the bound ligand, and the structural basis for its antagonist activity. This information is invaluable for rational drug design and lead optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to study ligand-receptor interactions in solution, providing information on the dynamics of the complex. biorxiv.org While technically challenging for large membrane proteins like GPCRs, NMR methods can confirm binding, map the binding site, and provide insights into conformational changes in both the ligand and the receptor upon binding.

In Vitro Assay Development for High-Throughput Screening and Mechanistic Studies

A cascade of in vitro assays is essential for discovering new antagonists and characterizing their pharmacological properties. Initial discovery often starts with high-throughput screening (HTS) of large compound libraries. filinchuk.com

Binding Assays: Radioligand binding assays are a classic HTS method. These assays measure the ability of a test compound like AM-211 to displace a radiolabeled ligand (e.g., [³H]PGD2) from the DP2 receptor. filinchuk.com The potency of a compound is typically reported as an IC₅₀ or Kᵢ (inhibition constant) value. For example, a patent for a related compound reports a competitive binding IC₅₀ of 12.2 nM. google.com

Functional Assays: These assays measure the biological response following receptor activation or inhibition. For the Gᵢ-coupled DP2 receptor, several functional assays are common:

GTPγS Binding Assay: This assay measures the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins upon receptor activation. Antagonists like AM-211 would inhibit the agonist-induced increase in [³⁵S]GTPγS binding. nih.gov

Eosinophil Shape Change/Chemotaxis Assays: Since DP2 activation causes shape change and migration of eosinophils, these cellular assays are highly physiologically relevant. google.comnih.gov The ability of AM-211 to inhibit PGD2-induced eosinophil shape change or chemotaxis would be a key measure of its functional potency. An IC₅₀ of 2.7 nM in a human whole blood eosinophil shape change assay was reported for a compound structurally related to AM-211. google.com

FRET-based Conformational Sensors: More recently, advanced sensors using Förster resonance energy transfer (FRET) have been developed to monitor the conformational dynamics of the DP2 receptor in real-time, allowing for robust screening of both agonists and antagonists. nih.gov

Cell-Based Reporter Assays for DP2 Activity

Cell-based assays are fundamental in drug discovery, providing a biologically relevant context to measure a compound's effect on its target receptor. While direct reporter gene assays for AM-211 have not been extensively detailed in publicly available literature, the principles of such assays are standard for G-protein coupled receptors (GPCRs) like DP2. nih.gov Typically, a host cell line that endogenously or recombinantly expresses the DP2 receptor is engineered with a reporter gene (e.g., luciferase or β-galactosidase). The expression of this gene is controlled by a promoter containing a response element sensitive to the signaling pathway downstream of DP2 activation, such as the cyclic AMP response element (CRE).

In practice, more direct cell-based functional assays have been utilized to demonstrate the antagonistic activity of AM-211 on DP2-mediated responses. These assays use primary human inflammatory cells, which naturally express the DP2 receptor, to serve as reporters of receptor activity.

Eosinophil Shape Change Assay : This assay leverages the physiological response of eosinophils to DP2 activation. When the natural ligand PGD2 binds to the DP2 receptor on eosinophils, it triggers intracellular signaling cascades that lead to cytoskeletal rearrangement and a detectable change in cell morphology. nih.gov AM-211 has been shown to dose-dependently inhibit this PGD2-induced eosinophil shape change, confirming its potent antagonist activity in a relevant human cell type. nih.gov

Basophil Activation Assay : Similar to the eosinophil assay, this method uses human basophils to measure DP2 antagonism. PGD2 stimulates basophils, leading to the upregulation of activation markers on the cell surface, which can be quantified using techniques like flow cytometry. The ability of AM-211 to block this PGD2-stimulated activation demonstrates its efficacy in antagonizing functional responses in a physiologically relevant environment. nih.govresearchgate.net

These cell-based approaches are critical as they confirm that the compound's activity, observed in simpler systems, translates to a functional blockade in the primary cells involved in allergic inflammation.

Radioligand Binding Assays for Receptor Affinity Determination

Radioligand binding assays are the gold standard for determining the affinity and selectivity of a compound for its receptor. labome.com These assays directly measure the interaction between a compound and the receptor protein, typically in membrane preparations from cells expressing the target receptor. sci-hub.se The primary method used is a competitive binding assay, where the test compound (AM-211) competes with a fixed concentration of a radioactively labeled ligand (a "hot" ligand, such as [3H]PGD2) for binding to the DP2 receptor.

The antagonist activity of AM-211 at the DP2 receptor was determined by its ability to displace the radiolabeled PGD2. medchemexpress.com The concentration of AM-211 required to inhibit 50% of the specific binding of the radioligand is defined as its IC50 value, which is a direct measure of its binding affinity. Lower IC50 values indicate higher affinity. Research has shown that AM-211 possesses high affinity for the DP2 receptor across multiple species. medchemexpress.commedchemexpress.com

Table 1: Binding Affinity (IC50) of AM-211 for DP2 Receptors

| Species | IC50 (nM) | Reference |

|---|---|---|

| Human | 4.9 | medchemexpress.commedchemexpress.com |

| Mouse | 7.8 | medchemexpress.commedchemexpress.com |

| Guinea Pig | 4.9 | medchemexpress.commedchemexpress.com |

A crucial aspect of a drug candidate's profile is its selectivity. Radioligand binding assays are also used to assess the binding of AM-211 to other related receptors to ensure it does not cause off-target effects. Studies have demonstrated that AM-211 is highly selective for the DP2 receptor over other prostanoid family receptors. medchemexpress.com

Table 2: Selectivity Profile of AM-211 Against Other Prostanoid Receptors

| Receptor | IC50 for Radioligand Inhibition (μM) | Reference |

|---|---|---|

| TP (Thromboxane) | > 100 | medchemexpress.com |

| IP (Prostacyclin) | > 100 | medchemexpress.com |

| DP1 (Prostaglandin D1) | > 100 | medchemexpress.com |

This high degree of selectivity, with inhibitory concentrations for other receptors being several orders of magnitude higher than for DP2, underscores the specific nature of AM-211's interaction with its intended target. medchemexpress.com

Functional Assays for Signaling Pathway Modulation

Beyond confirming receptor binding, it is essential to demonstrate that this binding translates into a functional modulation of the receptor's signaling pathway. The DP2 receptor is a G-protein coupled receptor (GPCR) that, upon activation, initiates intracellular signaling cascades. nih.gov Functional assays are designed to measure the outputs of these pathways.

GTPγS Binding Assay : This is a classic biochemical assay that directly measures the first step of GPCR activation: the exchange of guanosine (B1672433) diphosphate (B83284) (GDP) for guanosine triphosphate (GTP) on the associated G-protein. A non-hydrolyzable analog of GTP, [35S]GTPγS, is used to quantify this exchange. In the presence of the agonist PGD2, DP2 receptor activation stimulates the binding of [35S]GTPγS to cell membranes expressing the receptor. The antagonist activity of AM-211 was definitively confirmed by its ability to inhibit this PGD2-stimulated [35S]GTPγS binding, providing direct evidence that it prevents the receptor from adopting an active signaling conformation. nih.govresearchgate.net

Cellular Functional Response Assays : The eosinophil shape change and basophil activation assays, mentioned previously, are also key functional assays for signaling pathway modulation. nih.govresearchgate.net The observable cellular changes are the terminal outcomes of the DP2 signaling pathway being activated or inhibited. The ability of AM-211 to potently antagonize these PGD2-stimulated functional responses in relevant human cells confirms its capacity to modulate the entire signaling axis from receptor binding to a final physiological cellular event. nih.govnih.gov

These functional assays collectively provide a comprehensive picture of AM-211's mechanism of action, demonstrating that it not only binds with high affinity and selectivity to the DP2 receptor but also effectively functions as an antagonist to block downstream signaling and cellular responses.

Future Directions and Emerging Research Perspectives for Dp2 Antagonists

Exploration of Unexplored Molecular Targets and Interacting Pathways Beyond Canonical DP2 Signaling

The conventional understanding of DP2 antagonists centers on their ability to block the binding of prostaglandin (B15479496) D2 (PGD2), a key inflammatory mediator, to its receptor on various immune cells. iiam.orgpnas.org However, emerging research suggests that the biological effects of DP2 antagonists may extend beyond this canonical pathway. Future investigations are poised to uncover novel molecular targets and interacting signaling cascades.

Recent studies have highlighted the intricate interplay between DP2 and other signaling molecules. For instance, DP2 activation has been shown to influence the expression of various genes involved in tissue remodeling and inflammation. nih.gov This suggests that DP2 antagonists could modulate cellular processes beyond simple chemotaxis. Furthermore, the potential for "biased signaling," where a ligand preferentially activates one signaling pathway over another, is an area of growing interest. pnas.org Understanding if DP2 antagonists like AM-211 sodium exhibit biased agonism or antagonism could reveal new therapeutic opportunities and provide a more nuanced understanding of their mechanism of action.

Development of Novel Preclinical Disease Models for this compound Investigation

To fully elucidate the therapeutic potential of this compound and other DP2 antagonists, the development of more sophisticated and relevant preclinical disease models is paramount. prnewswire.combiospace.com While initial studies have utilized models of allergic inflammation, future research will necessitate the creation of models that more accurately reflect the complexity of human diseases. mybiosource.comresearchgate.net

Mechanistic Studies in Non-Allergic Inflammatory Conditions

The role of the PGD2/DP2 axis is not limited to allergic responses. There is growing evidence for its involvement in a broader range of inflammatory conditions. prnewswire.combiospace.com Therefore, a key future direction is the development of preclinical models to investigate the efficacy of this compound in non-allergic inflammatory diseases.

For instance, the involvement of DP2 in chronic obstructive pulmonary disease (COPD) is an emerging area of research. researchgate.net Preclinical models of cigarette smoke-induced lung inflammation have shown that DP2 antagonism can alleviate key features of the disease, including cellular inflammation and mucus hypersecretion. researchgate.net Further development of such models will be crucial for understanding the therapeutic potential of this compound in COPD.

Other non-allergic conditions where the PGD2/DP2 pathway may play a role include certain types of rhinitis and other chronic inflammatory disorders. nih.govmedicalnewstoday.compatient.info The development of specific animal models for these conditions will be instrumental in evaluating the broader therapeutic utility of DP2 antagonists.

Research on Tissue-Specific Effects and Pharmacodynamics

Understanding the tissue-specific effects and pharmacodynamics of this compound is critical for optimizing its therapeutic application and minimizing potential off-target effects. mybiosource.compatsnap.com Future research will focus on developing models that allow for the detailed investigation of how this compound behaves in different tissues and organs.

The expression of DP2 receptors has been identified in various tissues beyond the immune system, including pancreatic islets and the central nervous system. researchgate.netplos.org This raises the possibility of both therapeutic applications and potential side effects in these tissues. For example, studies have suggested a role for the PGD2-DP2 axis in regulating insulin (B600854) secretion and in the differentiation of male germ cells. plos.orgbiologists.com Preclinical models that allow for the specific assessment of this compound's effects in these tissues will be invaluable.

Furthermore, investigating the local pharmacokinetics and pharmacodynamics of this compound within specific tissues will provide a more accurate picture of its mechanism of action. This could involve the use of advanced imaging techniques and microdialysis to measure drug concentrations and target engagement at the site of inflammation.

Integration of this compound Research with Systems Biology and Network Pharmacology Approaches

The complexity of biological systems necessitates a move beyond single-target approaches to drug discovery. Systems biology and network pharmacology offer powerful tools to understand the multifaceted effects of drugs like this compound within a broader biological context. researchgate.netnih.govsemanticscholar.org

By integrating high-throughput data from genomics, proteomics, and metabolomics, systems biology can create comprehensive models of cellular and physiological processes. researchgate.netnih.gov Applying these approaches to this compound research will enable the identification of its network-level effects, revealing previously unknown interactions and pathways that are modulated by DP2 antagonism. This can help in predicting both on-target and off-target effects and identifying potential biomarkers for patient stratification. researchgate.net

Network pharmacology, a key component of systems biology, focuses on understanding drug action from a network perspective. semanticscholar.org By constructing and analyzing drug-target interaction networks, researchers can identify the key nodes and pathways that are perturbed by this compound. This can lead to a more holistic understanding of its mechanism of action and may even suggest novel combination therapies. semanticscholar.org

Design and Synthesis of Advanced Probes and Tool Compounds Derived from this compound for Basic Research

To further unravel the intricacies of DP2 biology, the development of advanced chemical probes and tool compounds derived from the structure of this compound is essential. These tools will be instrumental in basic research, allowing for more precise and controlled investigations of DP2 function.

The synthesis of fluorescently labeled or radiolabeled versions of this compound would enable researchers to visualize the distribution of the compound in cells and tissues, providing valuable information about its pharmacokinetics and target engagement. iiam.org Additionally, the creation of photoaffinity probes based on the this compound scaffold could be used to identify direct binding partners of the DP2 receptor, potentially uncovering novel protein-protein interactions.

Furthermore, the development of tool compounds with varying degrees of selectivity and potency for the DP2 receptor will be crucial for dissecting the specific roles of this receptor in different physiological and pathological processes. acs.org These compounds will serve as valuable pharmacological tools for in vitro and in vivo studies, helping to validate DP2 as a therapeutic target in a wider range of diseases.

Theoretical Frameworks and Predictive Modeling for DP2 Antagonist Activity

The development of robust theoretical frameworks and predictive models is crucial for accelerating the discovery and optimization of novel DP2 antagonists. researchgate.net Computational approaches, such as quantitative structure-activity relationship (QSAR) modeling and pharmacophore modeling, can be used to predict the biological activity of new compounds based on their chemical structure. researchgate.net

By analyzing the structural features of known DP2 antagonists, including this compound, researchers can develop predictive models that can screen large virtual libraries of compounds to identify promising new drug candidates. researchgate.net These models can also provide insights into the key molecular interactions between the antagonist and the DP2 receptor, guiding the rational design of more potent and selective compounds.

Furthermore, molecular dynamics simulations can be employed to study the dynamic behavior of the DP2 receptor and its interaction with antagonists like this compound. These simulations can provide a detailed understanding of the binding mechanism and the conformational changes that occur upon antagonist binding, which can be used to refine drug design strategies.

Q & A

Q. What are the recommended methods for synthesizing AM-211 sodium and ensuring its purity?

- Methodological Answer : Synthesis of this compound should follow protocols for prostaglandin receptor antagonists, emphasizing controlled reaction conditions (e.g., inert atmosphere, temperature modulation). Purification typically involves chromatography (HPLC or column) to isolate the sodium salt form. Purity validation requires nuclear magnetic resonance (NMR) for structural confirmation and mass spectrometry (MS) for molecular weight verification. Ensure compliance with safety protocols for sodium handling, including solvent drying and reactive byproduct management .

Q. How should researchers validate the selectivity of this compound for DP2 receptors over other prostaglandin receptors?

- Methodological Answer : Conduct competitive binding assays using radiolabeled ligands (e.g., [³H]-PGD2) against DP2 and other receptors (e.g., DP1, EP receptors). Measure IC₅₀ values and calculate selectivity ratios. Cross-validate with functional assays (e.g., cAMP inhibition for DP2) and reference receptor panels to confirm specificity. Document methodology in alignment with standardized scientific reporting frameworks, including detailed materials and methods sections .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Follow institutional SOPs for sodium compounds:

- Use inert atmospheres (argon/nitrogen) to prevent oxidation.

- Avoid unattended reactions involving sodium (e.g., solvent stills).

- Employ personal protective equipment (PPE) and secondary containment for spills.

- Train lab personnel on emergency procedures for sodium fires (e.g., Class D extinguishers) .

Q. How can researchers characterize the pharmacokinetic properties of this compound in preliminary studies?